![molecular formula C12H8BrF2NOS B2786058 N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide CAS No. 895372-47-1](/img/structure/B2786058.png)
N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide
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Overview
Description
N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide, also known as BTF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the ethanamide family of compounds and has been found to have significant biological activity.
Mechanism of Action
The mechanism of action of N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain proteins involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for research involving N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide. One area of research is in the development of new cancer therapies based on the compound. Another area of research is in the study of the compound's mechanism of action, which could lead to the development of new drugs that target cancer cells more effectively. Additionally, studies could be conducted to investigate the compound's potential applications in other areas of scientific research, such as drug discovery and development.
Synthesis Methods
N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide can be synthesized using a variety of methods, including the reaction between 6-bromo-2,4-difluoroaniline and 2-thiophenecarboxylic acid, followed by the addition of thionyl chloride and then ethylamine. Another method involves the reaction between 6-bromo-2,4-difluoroaniline and 2-thiophenecarboxylic acid, followed by the addition of oxalyl chloride and then ethylamine.
Scientific Research Applications
N-(6-Bromo-2,4-difluorophenyl)-2-(2-thienyl)ethanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NOS/c13-9-4-7(14)5-10(15)12(9)16-11(17)6-8-2-1-3-18-8/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHVJYUGKHIQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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